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Compound of Interest

Compound Name: (+/-)-PPCC oxalate

CAS No.: 932736-91-9

Cat. No.: B560277 Get Quote

Executive Summary: The Evolution of Sigma-1
Probes
For decades, the interrogation of sigma-1 (

) receptor physiology was complicated by the "dirty" pharmacological profiles of first-generation
ligands. Compounds like Haloperidol (high D2 affinity) and (+)-SKF-10,047
(phencyclidine/NMDA cross-reactivity) made it difficult to isolate specific

-mediated effects.

(±)-PPCC oxalate represents a refined class of phenylpiperidine ligands designed to overcome

these limitations. As a potent

agonist with significant selectivity over dopaminergic and muscarinic systems, it serves as a
critical tool for dissecting the receptor's role in cognitive neuroplasticity and nociception.

This guide objectively compares (±)-PPCC oxalate against standard first-generation ligands,

providing the experimental data and protocols necessary for its integration into your research

workflows.
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Before analyzing biological efficacy, researchers must understand the physicochemical

constraints of the reagent.

Feature Specification

Compound Name (±)-PPCC oxalate

IUPAC Name

Methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-

phenylpiperidin-1-yl)methyl]-1-(4-

methylphenyl)cyclopropanecarboxylate oxalate

CAS Number 932736-91-9 (Oxalate salt)

Molecular Weight 469.53 g/mol

Solubility
DMSO (100 mM), Ethanol (10 mM), Water

(Poor)

Storage
-20°C (Desiccate); Stable in solution at -80°C

for <1 year

Comparative Pharmacology: Binding & Selectivity
The primary value of (±)-PPCC lies in its selectivity ratio. Unlike Haloperidol, which binds

with high affinity but obliterates D2 receptors, (±)-PPCC maintains a "clean" profile suitable for
CNS behavioral studies.

Table 1: Affinity ( ) Comparison
Data aggregated from competitive binding assays using [³H]-(+)-pentazocine (

) and [³H]-DTG (

).
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Ligand Class
Affinity (

)

Affinity (

)

Selectivity (

:

)

Major Off-
Target
Binding

(±)-PPCC
Next-Gen

Agonist
1.5 nM 50.8 nM ~34-fold

Negligible

(>1000 nM)

at D2,

mAChR

Haloperidol
1st-Gen

Antagonist
~2.0 - 4.0 nM ~50 nM Low/Mixed

High Affinity

D2

Antagonist

(+)-

Pentazocine

1st-Gen

Agonist
1.7 - 3.0 nM >1000 nM High

Opioid

receptors

(weak),

NMDA (weak)

DTG
1st-Gen

Reference
10 - 30 nM 20 - 50 nM

Non-

Selective

None (High

reference)

Key Insight: While (+)-Pentazocine is more selective for

vs

, (±)-PPCC offers a distinct chemical scaffold (phenylpiperidine vs. benzomorphan) that avoids
the regulatory restrictions of opioids and provides a different lipophilic profile for blood-brain
barrier penetration.

Functional Mechanism: Agonism vs. Antagonism
Understanding the functional outcome of binding is critical. The

receptor acts as a "ligand-operated chaperone" at the Mitochondria-Associated Membrane
(MAM).

Agonists (e.g., PPCC, Pentazocine): Promote the dissociation of
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from BiP (binding immunoglobulin protein), allowing

to chaperone IP3 receptors and translocate to the plasma membrane to modulate ion
channels (NMDA, Kv1.4).

Antagonists (e.g., Haloperidol, BD-1047): Stabilize the

-BiP complex, preventing chaperone activity and blocking the effects of agonists.

Diagram 1: The Signal Transduction Pathway
The following diagram illustrates how (±)-PPCC activates the chaperone cycle, contrasting with

Haloperidol-mediated inhibition.
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Caption: (±)-PPCC triggers Sigma-1 dissociation from BiP, initiating chaperone activity that

potentiates NMDA signaling, a pathway blocked by Haloperidol.

Therapeutic Applications & Experimental Data
(±)-PPCC is primarily utilized in two research domains: Cognitive Dysfunction and Analgesia

Modulation.

A. Cognitive Dysfunction (Cholinergic Deficits)
In models of Alzheimer's disease (e.g., 192 IgG-saporin induced cholinergic lesions), (±)-PPCC

demonstrates efficacy where first-generation antipsychotics (Haloperidol) would exacerbate

deficits due to anticholinergic/anti-dopaminergic load.
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Experimental Outcome: Daily treatment with (±)-PPCC (1 mg/kg s.c.) significantly improved

reference and working memory in lesioned rats.[1]

Mechanism: The effect is blocked by the selective

antagonist BD-1047, confirming

specificity rather than off-target cholinergic interaction.

B. Modulation of Opioid Analgesia
A unique property of

agonists is the physiological antagonism of Kappa-Opioid Receptor (KOR) analgesia.

Data Point: Pre-treatment with (±)-PPCC decreases the antinociceptive effect of the KOR

agonist U-50,488H.[2]

Significance: This validates (±)-PPCC as a functional agonist in vivo. If it were an antagonist

(like Haloperidol), it would potentiate or have no effect on KOR analgesia in this specific

paradigm.

Validated Experimental Protocol: In Vivo Preparation
To ensure reproducibility, follow this solubilization protocol. (±)-PPCC is supplied as an oxalate

salt, which impacts solubility.

Reagents Required[1][5][6][7][8]
(±)-PPCC Oxalate (Solid)

DMSO (Dimethyl sulfoxide), sterile grade

0.9% Saline (sterile) or PBS

Tween-80 (optional, for high concentrations)

Step-by-Step Solubilization Workflow
Stock Solution (Master Mix):
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Dissolve (±)-PPCC oxalate in 100% DMSO to a concentration of 20 mg/mL.

Note: Vortex vigorously. If particulate remains, warm gently to 37°C in a water bath.

Storage: Aliquot this stock and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (For Injection):

Target: 1 mg/kg dose for a 250g rat (0.25 mg total).

Dilution: Dilute the DMSO stock 1:10 or 1:20 into sterile saline.

Critical Check: Ensure the final DMSO concentration is <10% (ideally <5%) to avoid

vehicle toxicity.

Precipitation Alert: The oxalate salt may precipitate in cold saline. Maintain the solution at

room temperature or slightly warm (30°C) prior to injection.

Administration:

Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).

Timing: Administer 20–30 minutes prior to behavioral testing (e.g., Morris Water Maze or

Tail Flick assay) to allow for BBB penetration.

Diagram 2: Experimental Decision Tree
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Caption: Decision tree for selecting (±)-PPCC over Haloperidol in cognitive studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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